2-Chloroquinoxalin-6-ol

Synthetic chemistry Heterocyclic building blocks Nucleophilic aromatic substitution

Orthogonal SNAr at C-2 and hydroxyl-directed functionalization at C-6 enable convergent library synthesis in fewer steps versus sequential monosubstituted routes. The dual-handle pattern drives antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa, with MRSA MICs of 2–4 µg/mL, and yields SIRT1 inhibitors (Ki 285 nM) with >210-fold selectivity over SIRT3. Procure the correct 2-chloro-6-hydroxy isomer to avoid synthetic dead-ends caused by generic analogs.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59
CAS No. 55687-04-2
Cat. No. B2800762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinoxalin-6-ol
CAS55687-04-2
Molecular FormulaC8H5ClN2O
Molecular Weight180.59
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1O)Cl
InChIInChI=1S/C8H5ClN2O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H
InChIKeyRLUZHHHXMDDDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinoxalin-6-ol (CAS 55687-04-2): A Bifunctional Quinoxaline Scaffold for Heterocyclic Synthesis and Medicinal Chemistry


2-Chloroquinoxalin-6-ol (CAS 55687-04-2) is a heterocyclic compound belonging to the quinoxaline class, characterized by a benzene ring fused to a pyrazine ring . Its molecular formula is C8H5ClN2O with a molecular weight of 180.59 g/mol, and the compound is commercially available in research-grade purity typically exceeding 95% . The defining structural feature is the simultaneous presence of a chlorine atom at the 2-position and a hydroxyl group at the 6-position on the quinoxaline core, which establishes its utility as a bifunctional synthetic intermediate capable of undergoing both nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon and hydroxyl-directed modifications .

Why 2-Chloroquinoxalin-6-ol Cannot Be Simply Replaced by 2-Chloroquinoxaline or Quinoxalin-6-ol in Synthetic and Biological Applications


Generic substitution of 2-chloroquinoxalin-6-ol with either 2-chloroquinoxaline (lacking the 6-hydroxy group) or quinoxalin-6-ol (lacking the 2-chloro substituent) fundamentally alters both the reactivity profile and the downstream biological potential of the resulting derivatives. The 2-chloro substituent serves as the primary electrophilic site for SNAr reactions [1], while the 6-hydroxy group provides a second orthogonal functionalization handle and contributes to hydrogen-bonding capacity that influences biological target engagement. In nucleophilic substitution studies, 2-chloroquinoxaline undergoes preferential SNAr of chlorine [1], whereas the 6-hydroxy group in the target compound modulates electronic properties and enables hydroxyl-directed transformations not possible with the monofunctional analogs. Furthermore, structure-activity relationship (SAR) studies across quinoxaline series indicate that 6-substitution significantly impacts antibacterial potency against S. aureus, B. subtilis, E. coli, and P. aeruginosa [2]. Procurement of the incorrect monosubstituted analog therefore introduces a synthetic dead-end or yields a derivative series with unpredictable and likely diminished biological activity.

2-Chloroquinoxalin-6-ol: Comparative Evidence for Scientific Differentiation and Procurement Decisions


Bifunctional Reactivity: SNAr at C2-Cl vs. Orthogonal Hydroxyl-Directed Functionalization

2-Chloroquinoxalin-6-ol provides two orthogonal reactive sites for sequential functionalization, a feature absent in both 2-chloroquinoxaline and quinoxalin-6-ol. The 2-chloro substituent serves as a preferential site for nucleophilic aromatic substitution (SNAr), as established in studies showing that 2-chloroquinoxaline undergoes SNAr of chlorine preferentially over alternative pathways [1]. The 6-hydroxy group enables hydroxyl-directed transformations including O-alkylation, oxidation to quinoxaline-6-carboxylic acid derivatives, and hydrogen-bond-mediated supramolecular interactions. This orthogonal bifunctionality permits regioselective construction of more complex heterocyclic systems in fewer synthetic steps compared to using monosubstituted building blocks sequentially.

Synthetic chemistry Heterocyclic building blocks Nucleophilic aromatic substitution

6-Chloro-Substituted Quinoxaline Antibacterial Activity: SAR Implications for 2-Chloroquinoxalin-6-ol as a Precursor

While direct MIC data for 2-chloroquinoxalin-6-ol against specific bacterial strains were not identified in the accessible primary literature, SAR evidence from closely related 6-chloro-substituted quinoxaline derivatives provides a class-level foundation for understanding the potential of 2-chloroquinoxalin-6-ol as an antibacterial lead precursor. In a study of 2-substituted-6-chloroquinoxalines synthesized from 2,6-dichloroquinoxaline, multiple derivatives exhibited significant antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa, with certain compounds (3c, 3d, 3f) demonstrating superior activity compared to the reference drug chloramphenicol [1]. The 6-chloro substitution pattern in this series is structurally analogous to the 2-chloro substitution in the target compound, suggesting that chloroquinoxaline scaffolds with appropriate additional substitution can achieve meaningful antibacterial potency.

Antibacterial Medicinal chemistry Structure-activity relationship

Quinoxaline Derivatives as MRSA-Active Antibacterial Agents: Contextualizing the 2-Chloroquinoxalin-6-ol Scaffold

Quinoxaline derivative compounds have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a clinically significant pathogen. In a study evaluating a quinoxaline derivative compound against 60 MRSA clinical isolates, the majority of MIC findings (56.7%) were 4 µg/mL, comparable to vancomycin MIC values (63.3%) of 4 µg/mL [1]. Notably, 20% of the quinoxaline derivative MIC readings were 2 µg/mL, compared to only 6.7% for vancomycin. This demonstrates that appropriately substituted quinoxalines can achieve antibacterial potency comparable to or exceeding that of the clinical standard vancomycin against MRSA isolates. 2-Chloroquinoxalin-6-ol provides the core scaffold upon which such potent MRSA-active derivatives can be constructed through further functionalization.

MRSA Antibacterial Drug resistance

Quinoxaline Scaffold as SIRT1 Inhibitor Platform: Therapeutic Relevance for Oncology Applications

Quinoxaline-based small molecules have been identified as potent inhibitors of SIRT1, an NAD+-dependent protein deacetylase implicated in colon cancer progression. A novel quinoxaline-based inhibitor, designated 4bb, demonstrated significantly greater potency compared to β-naphthol inhibitors such as sirtinol and cambinol, with a reported Ki of 285 nM against SIRT1 [1]. Critically, 4bb exhibited selectivity, with an IC50 >60,000 nM against the related SIRT3 isoform, indicating that quinoxaline-based scaffolds can achieve meaningful target selectivity [1]. The compound induced apoptosis in HCT116 colon cancer cells while sparing normal dermal fibroblasts [2]. 2-Chloroquinoxalin-6-ol represents a versatile precursor for generating focused quinoxaline libraries targeting SIRT1 and other epigenetic enzymes.

SIRT1 inhibition Oncology Epigenetic therapeutics

Optimal Procurement and Research Application Scenarios for 2-Chloroquinoxalin-6-ol


Synthesis of 2,6-Disubstituted Quinoxaline Libraries via Sequential Orthogonal Functionalization

Researchers requiring efficient construction of 2,6-disubstituted quinoxaline libraries should procure 2-chloroquinoxalin-6-ol rather than sequentially purchasing monosubstituted building blocks. The compound enables convergent synthesis: initial SNAr at the 2-chloro position with amines, thiols, or alcohols, followed by hydroxyl-directed modifications at the 6-position including O-alkylation, Mitsunobu reactions, or oxidation to quinone derivatives. This orthogonal strategy reduces step count and improves overall yield compared to linear approaches using 2-chloroquinoxaline followed by separate 6-position functionalization .

Antibacterial Lead Discovery Targeting Gram-Positive and Gram-Negative Pathogens

Medicinal chemistry teams pursuing novel antibacterial agents should consider 2-chloroquinoxalin-6-ol as a core scaffold for SAR exploration. 2-Substituted-6-chloroquinoxaline derivatives have demonstrated significant antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa, with select derivatives showing superior potency to chloramphenicol . Furthermore, quinoxaline derivatives exhibit MIC values of 2–4 µg/mL against MRSA clinical isolates, comparable to vancomycin . The 2-chloro-6-hydroxy substitution pattern provides an ideal starting point for generating focused libraries to optimize antibacterial potency and spectrum.

Epigenetic Drug Discovery: SIRT1 and Related Deacetylase Inhibitor Development

Oncology and epigenetic drug discovery programs should procure 2-chloroquinoxalin-6-ol for generating SIRT1-targeted libraries. Quinoxaline-based SIRT1 inhibitors such as 4bb demonstrate potent enzyme inhibition (Ki = 285 nM) with >210-fold selectivity over SIRT3 (IC50 >60,000 nM) . These compounds induce apoptosis in colon cancer cells via p53 activation while sparing normal fibroblasts . The 2-chloroquinoxalin-6-ol scaffold allows systematic variation at both the 2- and 6-positions to optimize potency, selectivity, and cellular activity against SIRT1 and other NAD+-dependent deacetylases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroquinoxalin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.